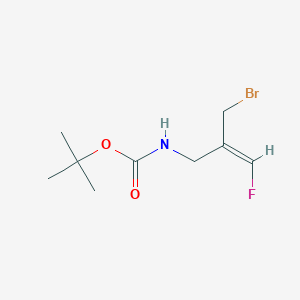

(E)-tert-butyl (2-(bromomethyl)-3-fluoroallyl)carbamate

货号 B2390902

CAS 编号:

1478364-89-4

分子量: 268.126

InChI 键: TXTILTRMBJQAPB-ALCCZGGFSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Carbamates are a group of organic compounds derived from carbamic acid (NH2COOH). They are used in a variety of applications, including as pesticides, fungicides, and pharmaceuticals .

Synthesis Analysis

Carbamates can be synthesized through carbamoylation, a process that involves the reaction of a nucleophile with carbonylimidazolide in water . This method allows for the preparation of urea, carbamates, and thiocarbamates without an inert atmosphere .Molecular Structure Analysis

The general formula for carbamates is R2NC(O)OR’, where R and R’ can be any organic substituent . The structure consists of a carbonyl group (C=O) linked to an alkyl or aryl group and an ester group .Chemical Reactions Analysis

Carbamates can undergo a variety of reactions. One common reaction is hydrolysis, where the carbamate is split with water, catalyzed by either an acid or a base . This reaction is reversible and is the reverse of esterification .科学研究应用

- Carbamates are a class of pesticides used for pest and insect control in agriculture. They act by inhibiting acetylcholinesterase reversibly. Commonly used carbamate pesticides include carbaryl , carbofuran , and aminocarb .

- The symptoms of exposure to carbamates are similar to those of organophosphates, although poisoning from carbamates tends to be of shorter duration .

- (E)-tert-butyl (2-(bromomethyl)-3-fluoroallyl)carbamate is employed in palladium-catalyzed synthesis of N-Boc-protected anilines .

- It also plays a role in the synthesis of tetrasubstituted pyrroles , functionalized with ester or ketone groups at the C-3 position .

- Research has explored the applications of carbamates and tert-butyl compounds in developing bio-based polymers . Controlled/living polymerization of renewable vinyl monomers derived from natural sources, including those with tert-butyl groups, highlights their potential in creating sustainable materials .

- Strategies for preventing the accumulation of ethyl carbamate (EC) in fermented foods involve physical, chemical, and biological approaches. However, physical treatments may affect flavor, while chemical treatments can lead to environmental pollution and food safety concerns .

- Derivatives of tert-butyl carbamate have been investigated for their inhibitory activity against enzymes. These compounds exhibit moderate to very good inhibitory activity .

- Analytical evaluation of carbamate pesticides in human and environmental matrices is crucial. Suitable extraction and analytical methods are employed to assess their presence and impact .

Pesticide Chemistry and Toxicology

Synthetic Chemistry and Organic Synthesis

Polymer and Material Science

Environmental Chemistry and Food Safety

Biological Activity and Drug Discovery

Analytical Methods and Water Quality Monitoring

安全和危害

未来方向

属性

IUPAC Name |

tert-butyl N-[(E)-2-(bromomethyl)-3-fluoroprop-2-enyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15BrFNO2/c1-9(2,3)14-8(13)12-6-7(4-10)5-11/h5H,4,6H2,1-3H3,(H,12,13)/b7-5- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXTILTRMBJQAPB-ALCCZGGFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(=CF)CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC/C(=C\F)/CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15BrFNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-tert-butyl (2-(bromomethyl)-3-fluoroallyl)carbamate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

1,3,7-Trichloroisoquinoline

21902-41-0

![Tert-butyl 3-[(3-cyclopropyl-6-oxopyridazin-1-yl)methyl]azetidine-1-carboxylate](/img/structure/B2390820.png)

![N-(2,5-dimethylphenyl)-2,2,7,7-tetramethyltetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4',5'-d]pyran-5-carboxamide](/img/structure/B2390821.png)

![2-[[5-(4-tert-butylphenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(1-cyanocyclohexyl)propanamide](/img/structure/B2390825.png)

![2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-propionamide](/img/structure/B2390829.png)

![N-(4-bromophenyl)-2-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-3-(dimethylamino)acrylamide](/img/structure/B2390830.png)

![N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2390833.png)

![2-(iodomethyl)-6,7-dimethyl-2H-thiazolo[3,2-a]thieno[2,3-d]pyrimidin-5(3H)-one](/img/structure/B2390838.png)

![Ethyl 4-[2-(3-methylquinoxalin-2-ylthio)acetylamino]benzoate](/img/structure/B2390839.png)

![[1,1'-Biphenyl]-3,4'-diyldimethanol](/img/structure/B2390841.png)